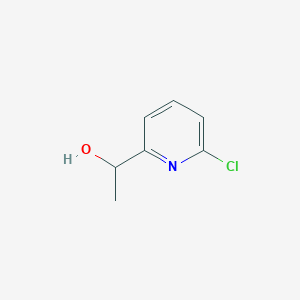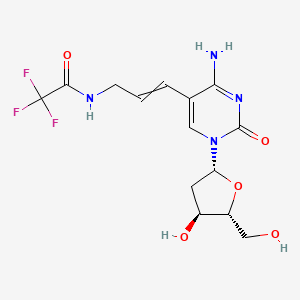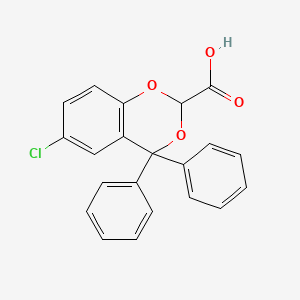
9,10-Dioxo-9,10-dihydroanthracene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dioxo-9,10-dihydroanthracene-1-carbaldehyde is an organic compound with the molecular formula C15H8O3. It is a derivative of anthraquinone, characterized by the presence of a formyl group (-CHO) at the first position of the anthraquinone structure. This compound is known for its vibrant yellow color and is used in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 9,10-Dioxo-9,10-dihydroanthracene-1-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of anthraquinone using formylating agents such as formic acid or formamide in the presence of catalysts like aluminum chloride. The reaction typically occurs under reflux conditions, ensuring the efficient introduction of the formyl group at the desired position.
Industrial Production Methods: Industrial production of this compound often employs continuous-flow methods to ensure high yield and purity. This involves the use of high-temperature reactors and optimized reaction conditions to facilitate the formylation process. The continuous-flow method allows for better control over reaction parameters, leading to a more efficient and scalable production process .
Análisis De Reacciones Químicas
Types of Reactions: 9,10-Dioxo-9,10-dihydroanthracene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone-1-carboxylic acid.
Reduction: Reduction of this compound can yield 1-hydroxyanthraquinone.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Anthraquinone-1-carboxylic acid.
Reduction: 1-Hydroxyanthraquinone.
Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9,10-Dioxo-9,10-dihydroanthracene-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Medicine: Research indicates its potential anticancer properties, making it a candidate for drug development.
Mecanismo De Acción
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1-carbaldehyde involves its interaction with cellular components. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis through the modulation of key signaling pathways and molecular targets such as kinases and topoisomerases .
Comparación Con Compuestos Similares
9,10-Dioxo-9,10-dihydroanthracene-1-carbaldehyde can be compared with other anthraquinone derivatives such as:
1-Hydroxyanthraquinone: Known for its use in dye synthesis and similar antioxidant properties.
1-Aminoanthraquinone: Extensively used in the preparation of anthraquinone dyes and exhibits different reactivity due to the presence of an amino group.
Uniqueness: this compound stands out due to its specific formyl group, which imparts unique reactivity and makes it a valuable intermediate in various chemical syntheses.
Propiedades
Fórmula molecular |
C15H8O3 |
|---|---|
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
9,10-dioxoanthracene-1-carbaldehyde |
InChI |
InChI=1S/C15H8O3/c16-8-9-4-3-7-12-13(9)15(18)11-6-2-1-5-10(11)14(12)17/h1-8H |
Clave InChI |
VZAMYPINYMMSGD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5,6,7,8-tetrahydro-4H-furo[3,2-d]azepine](/img/structure/B8617350.png)



